molecular formula C18H21N3O3 B6026242 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol

4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol

Cat. No.: B6026242
M. Wt: 327.4 g/mol
InChI Key: DNVXABBKUHQVDA-CPNJWEJPSA-N
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Description

4-({[4-(2-Methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol is a synthetic catechol derivative featuring a 1,2-benzenediol core substituted with a piperazinyl-iminomethyl group. This compound shares structural motifs with pharmaceuticals targeting adrenergic and dopaminergic systems, suggesting possible bioactivity in neurological or cardiovascular applications .

Properties

IUPAC Name

4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-15(18)20-8-10-21(11-9-20)19-13-14-6-7-16(22)17(23)12-14/h2-7,12-13,22-23H,8-11H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXABBKUHQVDA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pipratecol (CAS 15534-05-1)

  • Structure : 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol.
  • Key Differences: Replaces the iminomethyl group with a hydroxyethyl chain.
  • Activity: Adrenergic receptor agonist with vasodilatory effects. The hydroxyethyl group enhances hydrogen bonding, improving receptor affinity compared to the iminomethyl variant .

4-[[4-(2-Pyrimidinyl)-1-Piperazinyl]Methyl]-1,2-Benzenediol

  • Structure : Piperazinyl-methyl substitution on catechol, with a pyrimidinyl group.
  • Activity : Dopamine D2/D3 receptor agonist (Piribedil analog). The pyrimidinyl group may enhance selectivity for dopaminergic over adrenergic receptors compared to 2-methoxyphenyl-substituted analogs .

4-(3-Hydroxybutan-2-yl)-3,6-Dimethyl-Benzene-1,2-Diol

  • Source : Isolated from the mangrove endophytic fungus Penicillium sp. ().
  • Key Differences : Hydroxybutyl and methyl substituents increase lipophilicity.
  • Activity : Antimicrobial against methicillin-resistant Staphylococcus aureus (MRSA), unlike synthetic piperazinyl derivatives .

4-(Hydroxy-2-Piperidinylmethyl)-1,2-Benzenediol

  • Structure : Piperidine ring instead of piperazine, with a hydroxymethyl linkage.
  • Key Differences : Piperidine’s reduced basicity alters pharmacokinetics (e.g., blood-brain barrier penetration).
  • Activity: Noted in neuropharmacological screenings but lacks adrenergic specificity .

Structural Analogues with Modified Linkages

4-[Bis(5-Cyclohexyl-4-Hydroxy-2-Methylphenyl)Methyl]-1,2-Benzenediol

  • Structure : Bulky bis-cyclohexylphenylmethyl substituent.
  • Key Differences : High steric hindrance reduces solubility but increases membrane retention.

Azo-Azomethine Dyes ()

  • Structure: Azo and iminomethyl groups conjugated with aromatic systems.
  • Key Differences : Extended π-conjugation shifts UV-Vis absorption (λmax ~400–500 nm vs. ~280 nm for catechol derivatives).
  • Application : Dye synthesis rather than bioactivity .

Comparative Analysis of Pharmacological and Physicochemical Properties

Compound Core Structure Substituent Bioactivity Key Advantage
Target Compound 1,2-Benzenediol Piperazinyl-iminomethyl, 2-methoxy Potential adrenergic/dopaminergic Balanced lipophilicity/solubility
Pipratecol 1,2-Benzenediol Hydroxyethyl-piperazinyl, 2-methoxy Adrenergic agonist Enhanced receptor hydrogen bonding
4-[[4-(2-Pyrimidinyl)-1-Piperazinyl]Methyl] 1,2-Benzenediol Piperazinyl-methyl, pyrimidinyl Dopamine receptor agonist Aromatic stacking for receptor selectivity
4-(3-Hydroxybutan-2-yl)-3,6-Dimethyl 1,2-Benzenediol Hydroxybutyl, methyl Antimicrobial Natural product with MRSA activity

Research Findings and Mechanistic Insights

  • Receptor Binding: The 2-methoxyphenyl-piperazinyl group in the target compound mimics motifs in adrenergic ligands (e.g., arylpiperazine antidepressants).
  • Antimicrobial Activity: Natural catechol derivatives () exhibit MRSA inhibition via phenolic oxidative stress, a mechanism less relevant to synthetic piperazinyl-catechols .
  • Synthetic Feasibility: Piperazinyl-iminomethyl linkages can be synthesized via Schiff base condensation (similar to ’s azo-azomethine dyes), though purification challenges arise due to hydrolytic instability .

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